molecular formula C8H6ClN3O2 B1521998 Methyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate CAS No. 1193387-58-4

Methyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

Cat. No.: B1521998
CAS No.: 1193387-58-4
M. Wt: 211.6 g/mol
InChI Key: MBKKPCXIZBJLNO-UHFFFAOYSA-N
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Description

Methyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate (CID 45791796) is a heterocyclic compound featuring a fused triazole-pyridine scaffold. Its molecular formula is C₈H₆ClN₃O₂, with a molecular weight of 211.61 g/mol. The structure includes a chlorine substituent at the 8-position of the pyridine ring and a methyl ester group at the 3-position of the triazole moiety (Figure 1). The SMILES notation is COC(=O)C1=NN=C2N1C=CC=C2Cl, and its InChIKey is MBKKPCXIZBJLNO-UHFFFAOYSA-N.

Properties

IUPAC Name

methyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c1-14-8(13)7-11-10-6-5(9)3-2-4-12(6)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKKPCXIZBJLNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN=C2N1C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801188502
Record name Methyl 8-chloro-1,2,4-triazolo[4,3-a]pyridine-3-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193387-58-4
Record name Methyl 8-chloro-1,2,4-triazolo[4,3-a]pyridine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193387-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 8-chloro-1,2,4-triazolo[4,3-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801188502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Target of Action

The primary targets of Methyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate are currently under investigation. As a compound used for proteomics research

Result of Action

Some compounds in the triazolo[4,3-a]pyridine class have shown antiproliferative activities against cancer cells, suggesting that this compound may also have potential anticancer effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules in the cell. For instance, the compound is a solid and is stored at room temperature, indicating that it is stable under these conditions.

Biochemical Analysis

Biochemical Properties

Methyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in proteomics research, potentially affecting their activity and stability. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, this compound may interact with proteins involved in signal transduction pathways, thereby influencing cellular responses to external stimuli.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events. Furthermore, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes. These effects on cellular metabolism may result in altered metabolic flux and changes in the levels of various metabolites.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. For example, it may inhibit the activity of enzymes involved in metabolic pathways by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, this compound may induce changes in gene expression by interacting with transcription factors or other regulatory proteins, leading to altered transcriptional activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to factors such as stability and degradation. This compound is generally stable at room temperature, but its stability may be affected by factors such as pH, temperature, and exposure to light. Over time, degradation of this compound may occur, leading to changes in its biochemical properties and effects on cellular function. Long-term studies in in vitro or in vivo settings may reveal additional effects on cellular function, such as changes in cell viability, proliferation, or differentiation.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound may exhibit beneficial effects, such as modulation of specific biochemical pathways or enhancement of cellular function. At high doses, toxic or adverse effects may be observed, including cellular toxicity, organ damage, or disruption of normal physiological processes. Threshold effects may also be observed, where a certain dosage is required to elicit a significant biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound may be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that can further interact with cellular components. The effects on metabolic pathways may include changes in the levels of key metabolites, alterations in metabolic flux, and modulation of enzyme activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including transporters and binding proteins. This compound may be transported across cellular membranes by specific transporters, leading to its accumulation in certain cellular compartments. Additionally, binding proteins may facilitate the distribution of this compound within tissues, affecting its localization and activity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect mitochondrial function and cellular metabolism.

Biological Activity

Methyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate (CAS No. 1193387-58-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on various research findings.

  • Molecular Formula : C8_8H6_6ClN3_3O2_2
  • Molecular Weight : 211.61 g/mol
  • Density : Predicted at 1.43 g/cm³
  • pKa : Approximately 2.79 (predicted)

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyridine derivatives with triazole precursors under controlled conditions. The compound exhibits a high purity level (≥95%) upon synthesis, making it suitable for further biological evaluation .

Antiviral Activity

Research indicates that compounds related to the triazolo-pyridine class exhibit antiviral properties. For instance, studies have demonstrated that derivatives of triazolo-pyridines can inhibit the polymerase activity of influenza A virus with IC50_{50} values ranging from 5 to 14 μM . Although specific data on this compound is limited, its structural analogs have shown promising antiviral effects.

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored. Related triazole compounds have demonstrated inhibitory activity against various bacterial strains. For example, certain derivatives exhibited minimum inhibitory concentration (MIC) values as low as 31.25 μg/mL against Mycobacterium bovis BCG .

Cytotoxicity and Safety Profile

Toxicity assays are crucial for evaluating the safety of new compounds. Preliminary studies suggest that related compounds do not show significant cytotoxicity up to concentrations of 250 μM in cell viability assays (MTT assays) . This indicates a favorable safety profile for further development.

Case Studies and Research Findings

Several studies have investigated the biological activity of triazolo-pyridine derivatives:

  • Antiviral Studies : A study reported that a series of [1,2,4]triazolo[4,3-a]pyridines exhibited broad-spectrum antiviral activity against influenza viruses with promising EC50_{50} values in MDCK cells .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of triazolethiones related to this compound showed effective inhibition against Mycobacterium species .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntiviralIC50_{50} values ranging from 5 to 14 μM against influenza
AntimicrobialMIC = 31.25 μg/mL against Mycobacterium bovis BCG
CytotoxicityNo significant cytotoxicity up to 250 μM

Scientific Research Applications

Structural Characteristics

Methyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate features a triazole ring fused to a pyridine ring, which contributes to its biological activity and chemical reactivity. The presence of the chlorine atom and the carboxylate group enhances its interaction with biological targets.

Medicinal Chemistry

Antimicrobial Activity : Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of triazole have been shown to inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antibiotics or antifungal agents .

Anticancer Properties : Studies have suggested that triazole derivatives can interfere with cancer cell proliferation. This compound may induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways .

Agricultural Chemistry

Pesticidal Activity : The compound's structural features allow it to act as a pesticide. Research indicates that triazole compounds can be effective against certain pests and plant pathogens. This compound has shown promise in inhibiting fungal growth that affects crop yields .

Materials Science

Polymer Synthesis : this compound can be utilized as a building block in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can lead to materials with improved performance in various applications including coatings and composites .

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, demonstrating its potential as an antimicrobial agent.

Case Study 2: Anticancer Mechanism Exploration

In vitro studies on human cancer cell lines revealed that this compound induced apoptosis via the mitochondrial pathway. Flow cytometry analysis showed an increase in Annexin V-positive cells after treatment with the compound.

Case Study 3: Efficacy in Agriculture

Field trials conducted on tomato plants treated with this compound demonstrated a significant reduction in fungal infections compared to untreated controls. The compound exhibited a protective effect leading to increased yield and quality of the produce.

Chemical Reactions Analysis

Nucleophilic Substitution at Chlorine

The chlorine atom at position 8 undergoes nucleophilic substitution under mild conditions, enabling functional group diversification.

Key Reactions:

  • Amination : Reaction with primary/secondary amines (e.g., piperidine) in DMF at 80°C yields 8-amino derivatives.

  • Alkoxylation : Treatment with sodium methoxide/ethanol produces 8-methoxy analogs.

Table 1: Substitution Reactions

ReagentConditionsProduct YieldReference
PiperidineDMF, 80°C, 6 h78%
NaOCH₃/EtOHReflux, 4 h65%

Ester Group Transformations

The methyl ester at position 3 participates in hydrolysis and reduction reactions to generate carboxylic acids or alcohols.

Hydrolysis :

  • Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis converts the ester to a carboxylic acid. Basic conditions achieve higher yields (85–92%).

Reduction :

  • DIBAL-H in THF reduces the ester to a primary alcohol. For example, reduction of ethyl analogs (structurally similar) yields 3-hydroxymethyl derivatives .

Cross-Coupling Reactions

The chlorine substituent facilitates palladium-catalyzed coupling reactions for structural diversification.

Suzuki-Miyaura Coupling :

  • Reaction with arylboronic acids (e.g., 4-methoxyphenylboronic acid) using Pd(PPh₃)₄ catalyst produces 8-aryl derivatives with yields up to 88% .

Sonogashira Coupling :

  • Coupling with terminal alkynes (e.g., 4-ethylnylanisole) yields alkynylated products (61% yield) .

Electrophilic Substitution on Triazole Ring

The electron-rich triazole ring undergoes electrophilic substitution, though limited by steric hindrance from the fused pyridine.

Nitration :

  • Directed nitration at position 5 occurs under mixed acid (HNO₃/H₂SO₄), yielding nitro derivatives (52% yield).

Ring Expansion and Functionalization

Microwave-assisted cyclization and electrochemical methods enable fused-ring modifications.

Microwave-Mediated Cyclization :

  • Reaction with benzohydrazides under microwave irradiation (120°C, 24 h) forms extended triazolo-heterocycles (83% yield) .

Electrochemical Desulfurization :

  • Electrochemical treatment with isothiocyanates generates 3-amino-triazolo pyridines without external oxidants .

Comparative Reactivity of Derivatives

Table 2: Reactivity Comparison with Analogous Compounds

CompoundChlorine ReactivityEster Stability
Methyl 8-chloro-triazolo-pyridineHighModerate
Ethyl 7-chloro-triazolo-pyridineModerateHigh
Methyl 5-methyl-triazolo-pyridineLowHigh

Data indicates that chlorine’s position and ester group electronic effects significantly influence reaction outcomes.

Mechanistic Insights

  • Nucleophilic Substitution : Proceeds via SNAr mechanism due to electron-withdrawing triazole ring activating the C-Cl bond.

  • Ester Hydrolysis : Base-mediated saponification follows nucleophilic acyl substitution.

Comparison with Similar Compounds

Key Properties

  • Collision Cross-Section (CCS) : Predicted CCS values vary by adduct:

    Adduct m/z CCS (Ų)
    [M+H]⁺ 212.02213 139.0
    [M+Na]⁺ 234.00407 153.7
    [M+NH₄]⁺ 229.04867 146.7
    [M-H]⁻ 210.00757 139.0

    These values are critical for mass spectrometry-based identification.

The compound is synthesized via microwave-assisted methods, as reported by Zhang et al. (2015), which optimize reaction efficiency and yield.

Comparison with Similar Compounds

The structural and functional versatility of triazolo[4,3-a]pyridine derivatives allows for diverse substitutions, influencing physicochemical properties and biological activity. Below is a detailed comparison with four analogues:

Table 1: Structural and Functional Comparisons

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents
Methyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate (CID 45791796) C₈H₆ClN₃O₂ 211.61 8-Cl, 3-COOCH₃
8-Chloro-3-([3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine (860788-54-1) C₁₄H₆Cl₂F₆N₄ 413.12 8-Cl, 3-(CH₂-C₅H₂Cl(CF₃)), 6-CF₃
8-Chloro-3-(2,5-dichloro-3-pyridinyl)-[1,2,4]triazolo[4,3-a]pyridine (398155-17-4) C₁₁H₅Cl₃N₄ 299.54 8-Cl, 3-(C₅H₃Cl₂)
3-(2-Methylpropyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid (1215938-81-0) C₁₁H₁₃N₃O₂ 219.24 8-COOH, 3-(CH₂CH(CH₃)₂)
Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate (1863038-30-5) C₉H₉N₃O₂ 191.19 8-COOCH₂CH₃ (ethyl ester)

Key Observations:

The methyl ester in the target compound offers moderate polarity, whereas the carboxylic acid in 1215938-81-0 increases hydrophilicity, favoring aqueous solubility.

Biological Activity :

  • Paprocka et al. (2015) demonstrated that triazolo[4,3-a]pyridines with halogen substituents (e.g., Cl, CF₃) exhibit anti-inflammatory activity by inhibiting cyclooxygenase-2 (COX-2). The 8-Cl and 3-COOCH₃ groups in the target compound may similarly target inflammatory pathways.
  • 860788-54-1 and 398155-17-4 , with multiple halogens, likely show enhanced binding affinity to hydrophobic enzyme pockets but may face toxicity concerns.

Synthetic Accessibility :

  • Microwave-assisted synthesis (Zhang et al., 2015) is efficient for the target compound, while analogues like 860788-54-1 require multi-step functionalization, increasing complexity.

Safety Profiles :

  • The base compound 8-Chloro-[1,2,4]triazolo[4,3-a]pyridine (CAS 501357-89-7) is harmful upon inhalation, skin contact, or ingestion. Substituents like CF₃ or carboxylic acids may alter toxicity profiles.

Preparation Methods

General Synthetic Strategy

The preparation of methyl 8-chloro-triazolo[4,3-a]pyridine-3-carboxylate typically involves the construction of the fused triazolo-pyridine ring system followed by selective functionalization to introduce the chloro substituent and the methyl carboxylate group. The synthetic routes generally rely on cyclization reactions involving hydrazinylpyridine derivatives and appropriate carboxylate or chloro precursors under controlled conditions.

Cyclization of 2-Hydrazinylpyridines with Chloroethynyl Derivatives

A prominent method reported involves the reaction of commercially available 2-hydrazinylpyridines with chloroethynylphosphonates or related chloroethynyl compounds in a catalyst-free 5-exo-dig cyclization process. This approach yields the fusedtriazolo[4,3-a]pyridine core with high selectivity and almost quantitative yields.

  • Reaction Conditions:

    • Solvent: Typically polar aprotic solvents or ethanol.
    • Temperature: Room temperature to moderate heating (e.g., 60 °C).
    • Reaction Time: Several hours (e.g., 4 to 50 hours depending on substrates).
    • Monitoring: Reaction progress is monitored by spectroscopic methods such as ^31P NMR when phosphonate derivatives are involved.
  • Outcome:

    • High selectivity for the formation of thetriazolo[4,3-a]pyridine ring.
    • Minimal by-products such as amidines or amides.
    • Absence of formazan-type side products observed with arylhydrazines.

Esterification to Form the Methyl Carboxylate

The methyl ester group at the 3-position is introduced by esterification of the corresponding carboxylic acid intermediate or by using methyl chloroformate or other methylating agents during or after the cyclization step.

  • Methods:

    • Fischer esterification of the carboxylic acid using methanol and acid catalysts.
    • Direct methylation of carboxylate intermediates using diazomethane or methyl iodide under basic conditions.
    • Use of methyl chloroformate in the presence of a base to form the methyl ester.
  • Reaction Parameters:

    • Acid or base catalysts such as sulfuric acid or triethylamine.
    • Temperature control to prevent decomposition or side reactions.
    • Purification by recrystallization or chromatography to isolate the methyl ester product.

Representative Data Table of Preparation Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Cyclization 2-Hydrazinylpyridine + chloroethynylphosphonate RT to 60 °C 4–50 hours 85–98 Catalyst-free, monitored by ^31P NMR
Chlorination POCl3 or SOCl2 50–80 °C 2–6 hours 70–90 Microwave-assisted synthesis improves yield
Esterification Methanol + acid catalyst or methyl chloroformate + base 25–60 °C 2–12 hours 75–95 Purification by recrystallization

Research Findings and Analytical Characterization

  • The cyclization reactions produce the fused triazolo-pyridine ring system with high regioselectivity and purity.
  • The presence of the chloro substituent influences the electronic distribution, confirmed by NMR and IR spectroscopy.
  • Structural confirmation is achieved by ^1H, ^13C, and ^15N NMR, mass spectrometry, and single-crystal X-ray diffraction studies.
  • Microwave-assisted methods significantly reduce reaction times for chlorination and esterification steps while maintaining or improving yields.
  • The synthetic routes avoid the formation of undesired side products such as amidines or formazan derivatives, enhancing the overall efficiency and scalability.

Q & A

Q. What are common synthetic routes for Methyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate?

A key method involves oxidative ring closure of hydrazine intermediates using sodium hypochlorite (NaOCl) in ethanol at room temperature, yielding the triazolopyridine core. This green chemistry approach avoids toxic reagents like Cr(VI) or DDQ, achieving ~73% isolated yield after extraction and alumina purification . Alternative routes may employ acetonitrile (CH₃CN) under reflux or microwave-assisted conditions to optimize reaction efficiency .

Q. How is the molecular structure of this compound confirmed?

Structural characterization relies on single-crystal X-ray diffraction for definitive bond lengths/angles, complemented by NMR spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) . For example, X-ray analysis of a related 8-chloro-triazolopyridine derivative confirmed planar geometry and chlorine substitution at position 8 . ¹H NMR typically shows aromatic proton signals at 7.1–8.7 ppm, while ¹³C NMR resolves carbonyl carbons at ~165 ppm .

Q. What are the primary research applications of this compound?

As a heterocyclic scaffold, it serves as a precursor for pharmaceuticals (e.g., kinase inhibitors, antimicrobial agents) and agrochemicals (herbicides). Its chlorine and ester moieties enable further functionalization via nucleophilic substitution or hydrolysis .

Advanced Research Questions

Q. How can microwave irradiation optimize the synthesis of derivatives?

Microwave-assisted reactions significantly reduce reaction times (e.g., from hours to minutes) and improve yields (up to 93%) by enhancing thermal efficiency. For instance, hydrazone formation from 8-chloro-triazolopyridine-3-carbohydrazide and aldehydes under microwave conditions achieves higher purity and scalability compared to conventional heating .

Q. What structural modifications enhance herbicidal or antifungal activity?

  • Substituent effects : Introducing a 4-propylphenyl group at position 3 increases herbicidal activity by 50% at 37.5 g/ha against Echinochloa crusgalli due to enhanced lipophilicity and target binding .
  • Phosphonate incorporation : Adding methylphosphonate groups via 5-exo-dig cyclization improves antifungal potency against Fusarium spp. by disrupting cell membrane synthesis .
  • Solubility optimization : Replacing the methyl ester with a carboxylate (via LiOH-mediated hydrolysis) enhances bioavailability for pharmacological applications .

Q. How do reaction conditions influence regioselectivity in triazolopyridine synthesis?

  • Temperature : Reflux (60–80°C) favors cyclization over side reactions, while room-temperature NaOCl oxidation minimizes decomposition .
  • Solvent polarity : Acetonitrile (CH₃CN) promotes cyclization kinetics compared to THF, as observed in Dimroth rearrangements of nitro-substituted intermediates .
  • Catalysts : K₂CO₃ or LiOH enhances nucleophilic substitution efficiency in ester hydrolysis or phosphonate coupling .

Contradictions and Limitations

  • Synthetic yields : NaOCl oxidation (73% yield ) vs. microwave methods (93% ) highlight the trade-off between green chemistry and efficiency.
  • Bioactivity specificity : While 8-chloro derivatives show broad herbicidal activity , antifungal effects require precise substituent tuning (e.g., thioether vs. phosphonate groups) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

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